(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16472212
InChI: InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

CAS No.:

Cat. No.: VC16472212

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1
Standard InChI Key JMZDITNNFGJZLT-SVRRBLITSA-N
Isomeric SMILES C1C[C@@H]2C[C@](C1)(NC2)C(=O)O
Canonical SMILES C1CC2CC(C1)(NC2)C(=O)O

Introduction

Structural Characteristics and Stereochemical Considerations

The molecular architecture of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid consists of a bicyclo[3.2.1]octane scaffold, where the 6-position is occupied by a nitrogen atom, and the 5-position bears a carboxylic acid group. The fusion of a six-membered ring with a five-membered ring creates a rigid three-dimensional structure, which has been shown to enhance binding affinity to biological targets compared to planar analogs . X-ray crystallographic studies reveal that the bicyclic system adopts a chair-boat conformation, with the nitrogen atom participating in intramolecular hydrogen bonding with the carboxylic acid group, further stabilizing the structure .

Stereochemical Configuration

The (1R,5S) stereochemical designation indicates that the nitrogen atom at position 1 occupies the R-configuration, while the carboxylic acid at position 5 adopts the S-configuration. This stereochemistry is critical for the compound’s biological activity, as demonstrated in comparative studies where epimeric forms exhibited reduced binding to neurological targets . The enantiomeric purity of synthesized batches is typically verified using chiral HPLC, with commercial suppliers reporting enantiomeric excess values >98% .

Molecular Properties Table

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.20 g/mol
LogP (Partition Coefficient)-1.71
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1
Polar Surface Area49 Ų
Heavy Atom Count11

Data sourced from analytical characterizations .

Synthetic Methodologies and Reaction Optimization

The synthesis of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has evolved significantly since its initial reported preparation in 2008. Early routes relied on intramolecular cyclization of aziridine precursors, but yields were limited by competing side reactions and poor stereoselectivity . Contemporary approaches emphasize the strategic use of nitrogen-protecting groups to direct regiochemistry during cyclization.

Comparative Analysis of N-Substituents

N-SubstituentCyclization EfficiencyDeprotection Yield
Nosyl (Ns)92%95%
Diphenylphosphinyl45%78%
Hydrogen (N–H)<10%N/A

Data adapted from kinetic studies .

The table highlights the superiority of the nosyl group in facilitating both cyclization and subsequent deprotection. Mechanistic investigations attribute this to the electron-withdrawing nature of the nosyl group, which polarizes the aziridine ring and enhances reactivity toward nucleophilic attack .

Physicochemical Properties and Solubility Profiling

The compound’s physicochemical profile renders it particularly suitable for central nervous system (CNS) drug development. With a logP of -1.71, it exhibits greater hydrophilicity than analogous bicyclic amines, suggesting favorable blood-brain barrier penetration . Aqueous solubility studies at pH 7.4 demonstrate a value of 12.3 mg/mL, which decreases to 4.7 mg/mL in simulated gastric fluid (pH 1.2) . These properties are attributed to the zwitterionic nature of the molecule, with the protonated amine (pKa 9.1) and deprotonated carboxylic acid (pKa 2.8) creating a dipolar species at physiological pH .

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 214°C with decomposition onset at 228°C, indicating moderate thermal stability . Accelerated stability studies under ICH guidelines (40°C/75% RH) show <0.5% degradation over 6 months, making the compound suitable for long-term storage at ambient conditions .

Applications in Pharmaceutical Research

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid serves as a privileged scaffold in designing neuromodulators and enzyme inhibitors. Its constrained geometry mimics transition states in enzymatic reactions, particularly those involving amino acid recognition.

Case Study: Glutamate Carboxypeptidase II Inhibition

Derivatization of the carboxylic acid to phosphonate esters produced potent inhibitors of glutamate carboxypeptidase II (Ki = 3.2 nM), a target for neuropathic pain management. Molecular docking simulations revealed that the bicyclic system occupies the enzyme’s hydrophobic pocket, while the phosphonate group coordinates with the catalytic zinc ion.

Structure-Activity Relationship (SAR) Trends

  • C5 Modification: Esterification reduces activity (IC₅₀ increases from 4 nM to 1.2 μM)

  • N6 Substitution: Small alkyl groups (e.g., methyl) improve bioavailability without affecting potency

  • Ring Expansion: Analogous 7-azabicyclo[4.2.1] systems show 10-fold lower affinity

Data synthesized from preclinical studies .

SupplierPurityQuantityPrice (USD)Lead Time
BLD Pharmatech98%100 mg50830 days
Advanced ChemBlock97%1 g3,70730 days
American Elements99%250 mg8144 weeks

Data current as of April 2025 .

Bulk quantities (>100 g) typically require custom synthesis contracts, with lead times extending to 12 weeks. Regulatory documentation, including Certificates of Analysis (CoA) and Drug Master Files (DMF), are available upon request for pharmaceutical development purposes .

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